molecular formula C21H16N2O B1596518 Urea, N,N'-di-1-naphthalenyl- CAS No. 607-56-7

Urea, N,N'-di-1-naphthalenyl-

Cat. No.: B1596518
CAS No.: 607-56-7
M. Wt: 312.4 g/mol
InChI Key: OAXACVUBJMHKTD-UHFFFAOYSA-N
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Description

Urea, N,N’-di-1-naphthalenyl- is an organic compound that belongs to the class of N-substituted ureas It is characterized by the presence of two naphthalene groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-di-1-naphthalenyl- can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, which provides N-substituted ureas through a Hofmann rearrangement .

Industrial Production Methods

Industrial production of N-substituted ureas, including Urea, N,N’-di-1-naphthalenyl-, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are scalable and can be adapted for large-scale production, although they may require careful handling of reagents and optimization of reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-di-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the naphthalene rings.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the naphthalene groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds. Substitution reactions can introduce various functional groups onto the naphthalene rings, leading to a diverse array of derivatives.

Scientific Research Applications

Urea, N,N’-di-1-naphthalenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N,N’-di-1-naphthalenyl- involves its interaction with molecular targets through its naphthalene groups. These interactions can influence the electronic properties of the compound, making it useful in applications like OLEDs. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Urea, N,N’-di-1-naphthalenyl- include other N-substituted ureas such as:

  • N,N’-di-1-naphthalenyl-N,N’-diphenylurea
  • N,N’-di-1-naphthalenyl-N,N’-dimethylurea

Uniqueness

What sets Urea, N,N’-di-1-naphthalenyl- apart from these similar compounds is its specific structural arrangement, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring precise control over these properties, such as in organic electronics and advanced materials.

Properties

IUPAC Name

1,3-dinaphthalen-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c24-21(22-19-13-5-9-15-7-1-3-11-17(15)19)23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXACVUBJMHKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060555
Record name Urea, N,N'-di-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-56-7
Record name N,N′-Di-1-naphthalenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(1-naphthyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Di(1-naphthyl)urea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N,N'-di-1-naphthalenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Urea, N,N'-di-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(1-NAPHTHYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZQ30P2265
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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